

(3-Chloro-4-methoxyphenyl)acetic acid

structural characteristics

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Compound of Interest

Compound Name: (3-Chloro-4-methoxyphenyl)acetic acid

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An In-depth Technical Guide on the Core Structural Characteristics of **(3-Chloro-4-methoxyphenyl)acetic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-4-methoxyphenyl)acetic acid is a multifaceted organic compound that serves as a crucial intermediate in the synthesis of a variety of bioactive molecules.^[1] Its unique structural arrangement, featuring a substituted phenyl ring coupled with a carboxylic acid moiety, makes it a valuable building block in the development of pharmaceuticals and agricultural chemicals.^[1] This technical guide provides a comprehensive overview of its core structural characteristics, spectroscopic profile, synthesis, and applications, tailored for professionals in research and development. The compound is noted for its potential in the formulation of drugs with anti-inflammatory and analgesic properties.^[1]

Core Structural and Physicochemical Properties

The fundamental properties of **(3-Chloro-4-methoxyphenyl)acetic acid** are summarized below. These characteristics are foundational to its reactivity and behavior in various chemical and biological systems.

Property	Value	Reference
Chemical Formula	C ₉ H ₉ ClO ₃	[2]
Molecular Weight	200.62 g/mol	[2]
Melting Point	92.0 - 97.0 °C	
Appearance	White to Almost white powder/crystal	
IUPAC Name	2-(3-chloro-4-methoxyphenyl)acetic acid	

Note: Specific boiling point and solubility data for **(3-Chloro-4-methoxyphenyl)acetic acid** are not readily available. However, related compounds such as 4-methoxyphenylacetic acid have a boiling point of 138-140 °C at 3.00 mm Hg and are soluble in alcohol.[3][4] The solubility is generally influenced by factors like solvent polarity, temperature, and pH.[4]

Spectroscopic Analysis

Spectroscopic data is critical for the structural elucidation and purity assessment of **(3-Chloro-4-methoxyphenyl)acetic acid**. While a dedicated spectrum for this specific compound is not publicly available, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are instrumental in confirming the arrangement of protons and carbon atoms within the molecule.

¹ H NMR (Expected Chemical Shifts)	¹³ C NMR (Expected Chemical Shifts)
~10-12 ppm (s, 1H, -COOH)	~175-180 ppm (-COOH)
~7.3-7.5 ppm (m, 2H, Ar-H)	~155 ppm (Ar-C-O)
~6.9-7.1 ppm (m, 1H, Ar-H)	~130-135 ppm (Ar-C)
~3.9 ppm (s, 3H, -OCH ₃)	~120-128 ppm (Ar-C-Cl)
~3.6 ppm (s, 2H, -CH ₂ -)	~110-115 ppm (Ar-C)
~55-60 ppm (-OCH ₃)	
~40-45 ppm (-CH ₂ -)	

Note: The predicted shifts are based on the analysis of similar structures, such as 2-(3-chlorophenyl)acetic acid and 2-(3-methoxyphenyl)acetic acid.[5]

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the key functional groups present in the molecule.

Functional Group	Expected Absorption Range (cm ⁻¹)
O-H stretch (Carboxylic acid)	2500-3300 (broad)
C=O stretch (Carboxylic acid)	1700-1725
C-O stretch (Aryl ether & acid)	1200-1300
C-Cl stretch	700-800
Aromatic C=C stretch	1450-1600

Synthesis and Reactivity

(3-Chloro-4-methoxyphenyl)acetic acid is typically synthesized from precursors such as 3-chloro-4-methoxyacetophenone.[6] A general method for preparing methoxyphenylacetic acids involves the hydrolysis of the corresponding methoxybenzyl cyanide.[7]

Plausible synthesis pathway for the target compound.

The presence of the carboxylic acid group and the activated aromatic ring makes it a versatile intermediate for further chemical modifications, particularly in the development of anti-inflammatory drugs and herbicides.^[1]

Experimental Protocols

General Protocol for NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **(3-Chloro-4-methoxyphenyl)acetic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
- **Parameters for ¹H NMR:** Use a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- **Parameters for ¹³C NMR:** Acquire spectra with proton decoupling. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

General Protocol for Infrared (IR) Spectroscopy

- **Sample Preparation:** Prepare the sample using an appropriate method such as KBr pellet, Nujol mull, or as a thin film on a salt plate (for liquids or solutions). For a solid sample like **(3-Chloro-4-methoxyphenyl)acetic acid**, the KBr pellet method is common.
- **Background Spectrum:** Record a background spectrum of the empty sample compartment or the KBr pellet without the sample.
- **Sample Spectrum:** Record the IR spectrum of the prepared sample.

- **Data Analysis:** The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Biological Context and Applications

(3-Chloro-4-methoxyphenyl)acetic acid is a key player in medicinal and agricultural chemistry. Its structural features allow for its use as a scaffold in the design of molecules with specific biological activities.

Logical relationships of the compound's applications.

- **Pharmaceutical Development:** It serves as a vital intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory drugs.^[1]
- **Agricultural Chemicals:** This compound is utilized in the formulation of herbicides, contributing to effective weed control.^[1]
- **Biochemical Research:** It is employed in studies involving enzyme interactions and metabolic pathways, aiding in the advancement of biochemical understanding.^[1]

Conclusion

(3-Chloro-4-methoxyphenyl)acetic acid possesses a well-defined structure that imparts valuable chemical reactivity, making it a significant compound in synthetic chemistry. Its utility as a precursor in the pharmaceutical and agricultural industries underscores its importance. The data and protocols presented in this guide offer a technical foundation for researchers and scientists working with this versatile molecule. Further investigation into its biological activities and reaction mechanisms will continue to unveil new applications and expand its role in scientific innovation.

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